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molecular formula C6H9BrO3 B008586 Methyl 4-bromo-3-oxopentanoate CAS No. 105983-77-5

Methyl 4-bromo-3-oxopentanoate

Cat. No. B008586
M. Wt: 209.04 g/mol
InChI Key: HCBQTGAZENNMLM-UHFFFAOYSA-N
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Patent
US07282501B2

Procedure details

A solution of bromine (28.3 g, 0.177 mol) in chloroform (30 mL) was added dropwise over 2 h to a solution of methyl propionylacetate (23.5 g, 0.177 mol) in chloroform (155 mL) at 0-5° C. The mixture was stirred for 30 min, and the cooling bath was removed. The mixture was stirred for 18 h, and ice water (200 mL) was added. The organic layer was collected and washed with cold water (2×200 mL), 10% aqueous sodium thiosulfate (2×200 mL) and brine (200 mL). The filtered solution was dried (Na2SO4) and concentrated to 36.5 g of the title compound as a clear liquid.
Quantity
28.3 g
Type
reactant
Reaction Step One
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
155 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.[C:3]([CH2:7][C:8]([O:10][CH3:11])=[O:9])(=[O:6])[CH2:4][CH3:5]>C(Cl)(Cl)Cl>[CH3:11][O:10][C:8](=[O:9])[CH2:7][C:3](=[O:6])[CH:4]([Br:1])[CH3:5]

Inputs

Step One
Name
Quantity
28.3 g
Type
reactant
Smiles
BrBr
Name
Quantity
23.5 g
Type
reactant
Smiles
C(CC)(=O)CC(=O)OC
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
155 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
STIRRING
Type
STIRRING
Details
The mixture was stirred for 18 h
Duration
18 h
ADDITION
Type
ADDITION
Details
ice water (200 mL) was added
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
WASH
Type
WASH
Details
washed with cold water (2×200 mL), 10% aqueous sodium thiosulfate (2×200 mL) and brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The filtered solution was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 36.5 g of the title compound as a clear liquid

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
COC(CC(C(C)Br)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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